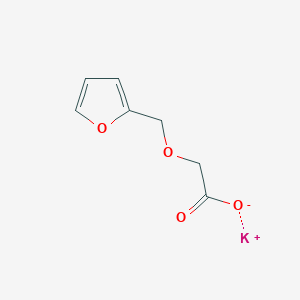

Potassium 2-(furan-2-ylmethoxy)acetate

Description

Propriétés

IUPAC Name |

potassium;2-(furan-2-ylmethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4.K/c8-7(9)5-10-4-6-2-1-3-11-6;/h1-3H,4-5H2,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDXKTBGJBNQLT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7KO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211818-24-4 | |

| Record name | potassium 2-(furan-2-ylmethoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-(furan-2-ylmethoxy)acetate typically involves the reaction of furan-2-carboxylic acid with potassium hydroxide in the presence of methanol. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired potassium salt. The general reaction conditions include:

Temperature: Room temperature

Solvent: Methanol

Reagents: Furan-2-carboxylic acid, potassium hydroxide

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and reaction time to optimize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium 2-(furan-2-ylmethoxy)acetate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The compound can be reduced to form 2-(furan-2-ylmethoxy)ethanol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Furan-2,5-dicarboxylic acid

Reduction: 2-(furan-2-ylmethoxy)ethanol

Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antitumor Activity

Research indicates that compounds similar to potassium 2-(furan-2-ylmethoxy)acetate exhibit significant antitumor properties. For instance, derivatives of coumarin, which share structural similarities with furan compounds, have been shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (HL-60) cells . The mechanism often involves the modulation of key signaling pathways associated with cancer progression.

Antimicrobial Properties

Furan derivatives are known for their antimicrobial activities. This compound may exhibit similar properties, potentially serving as a lead compound for developing new antimicrobial agents. Studies on related compounds have demonstrated efficacy against various bacterial strains, suggesting a promising avenue for research in combating antibiotic resistance .

Anti-inflammatory Effects

The anti-inflammatory potential of furan derivatives has been documented, with certain compounds showing the ability to reduce inflammation markers in vitro. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .

Polymer Chemistry

This compound can be utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices may enhance properties such as flexibility and thermal stability. Research into furan-based polymers has shown promise in creating materials with improved mechanical properties and biodegradability .

Coatings and Adhesives

The compound's chemical reactivity can be harnessed to develop advanced coatings and adhesives. Furan-based resins are already used in various industrial applications due to their excellent adhesion properties and resistance to environmental degradation .

Case Studies and Research Findings

- Antitumor Activity Study : A study investigating the effects of furan derivatives on human cancer cell lines found that certain modifications increased cytotoxicity significantly compared to unmodified compounds. This highlights the potential of this compound as a candidate for further development in cancer therapeutics .

- Antimicrobial Efficacy : In vitro tests demonstrated that furan derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial activity. These findings support the exploration of this compound in pharmaceutical formulations aimed at treating infections .

- Polymer Development : Research into the incorporation of furan-based compounds into polymer systems revealed enhanced mechanical properties and thermal stability. This suggests that this compound could be a valuable component in developing new materials for industrial applications .

Mécanisme D'action

The mechanism of action of Potassium 2-(furan-2-ylmethoxy)acetate involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the methoxy and acetate groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or as a chemical reagent .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Carboxylate Salts with Furan-Based Substituents

Ammonium (2Z)-2-Furyl(methoxyimino)acetate (CAS: 97148-89-5)

- Structure: Features a methoxyimino (-N-OCH3) group instead of the methoxy (-OCH2-) bridge, with an ammonium counterion.

- Solubility in water is moderate but lower than potassium derivatives due to weaker ion-dipole interactions .

- Applications: Likely used in catalysis or as a ligand in metal-organic frameworks (MOFs) due to its imino functionality .

Sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate (CAS: 194154-40-0)

- Structure: Contains a purine base linked via a methoxyethanolate group, with sodium as the counterion.

- Properties : The purine moiety enables hydrogen bonding and nucleic acid interactions, making it relevant in biochemical applications. Sodium’s smaller ionic radius compared to potassium may result in higher solubility in organic-aqueous mixtures .

Ester Derivatives with Furan or Aromatic Substituents

Ethyl 2-[4-(Trifluoromethyl)phenoxy]acetate (Ref: 10-F637541)

- Structure: Ethyl ester with a trifluoromethylphenoxy group.

- Properties : The trifluoromethyl (-CF3) group increases lipophilicity, enhancing membrane permeability. As an ester, it has lower water solubility than potassium carboxylates but higher volatility.

- Applications: Potential use in agrochemicals or pharmaceuticals where lipophilicity is critical .

Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate

Compounds with Modified Backbones or Functional Groups

(S, E)-2-(Furan-2-ylmethoxy)-1,5-diphenylpent-4-en-1-one (4q)

- Structure : Ketone backbone with furan-2-ylmethoxy and diphenyl groups.

- Properties : High enantiomeric excess (94% ee) achieved via asymmetric allylic alkylation. The aromatic phenyl groups increase molecular weight (MW: 443.2 g/mol) and reduce water solubility.

- Applications : Chiral synthon in asymmetric synthesis of pharmaceuticals .

2-(2-(2-Oxo-2H-chromen-4-yloxy)acetyl)-N-phenylhydrazinecarbothioamide (Compound 4)

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|

| Potassium 2-(furan-2-ylmethoxy)acetate | C7H7KO4 | 194.23 | High | Carboxylate, furan-methoxy |

| Ammonium (2Z)-2-furyl(methoxyimino)acetate | C7H9N2O4 | 191.16 | Moderate | Methoxyimino, ammonium |

| Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate | C11H11F3O3 | 248.20 | Low | Ester, trifluoromethyl |

| (S, E)-2-(Furan-2-ylmethoxy)-1,5-diphenylpent-4-en-1-one | C23H20O3 | 344.41 | Insoluble | Ketone, diphenyl |

Activité Biologique

Potassium 2-(furan-2-ylmethoxy)acetate is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound is an organic compound characterized by the presence of a furan ring and an acetate group. The synthesis typically involves the reaction of furan derivatives with potassium acetate under controlled conditions, which has been documented in various studies . The chemical structure can be represented as follows:

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism appears to involve the down-regulation of anti-apoptotic proteins such as Bcl-2 and the up-regulation of pro-apoptotic factors including P53 and Bax .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induces apoptosis |

| HCT-116 | 15.0 | Cell cycle arrest |

| HepG2 | 20.3 | DNA fragmentation |

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 78 |

| Ascorbic Acid | 90 |

| Quercetin | 85 |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating key proteins involved in cell survival and death.

- Cell Cycle Regulation : It influences cell cycle progression, particularly in cancer cells, leading to growth inhibition.

- Antioxidant Defense : By scavenging reactive oxygen species (ROS), it helps maintain cellular redox balance, which is critical for normal cellular function.

Case Studies

A notable case study involved the treatment of breast cancer cells with this compound, where researchers observed a marked decrease in cell viability over a period of 48 hours. Flow cytometry analysis confirmed an increase in early apoptotic cells, supporting the compound's role as a potential therapeutic agent .

In another study focusing on its antioxidant properties, the compound was tested alongside standard antioxidants like ascorbic acid and quercetin. Results indicated that while it was slightly less effective than these standards, it still provided substantial protective effects against oxidative stress .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Potassium 2-(furan-2-ylmethoxy)acetate, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves sequential etherification and carboxylation steps. For example:

Ether formation : React furfuryl alcohol with chloroacetic acid under basic conditions to form 2-(furan-2-ylmethoxy)acetic acid.

Salt formation : Neutralize the carboxylic acid with potassium hydroxide in anhydrous ethanol, followed by recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the potassium salt .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry (e.g., excess potassium hydroxide) to minimize unreacted acid. Purity is confirmed by elemental analysis and ion chromatography.

Q. How can the molecular structure of this compound be validated using crystallographic techniques?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the WinGX suite for data processing and ORTEP-3 for graphical representation of thermal ellipsoids .

- Protocol : Grow crystals via slow evaporation in methanol. Collect diffraction data at 296 K (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL, ensuring R-factor < 0.05 for high confidence .

Q. What spectroscopic methods are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methods :

- NMR : NMR (DMSO-) identifies furan protons (δ 6.2–7.4 ppm) and acetate methylene (δ 3.8–4.2 ppm). NMR confirms carbonyl (δ 170–175 ppm) and ether linkages.

- IR : Stretching vibrations for C=O (1700–1750 cm) and C-O-C (1100–1250 cm).

- Contradiction resolution : Discrepancies in peak splitting (e.g., overlapping signals) are addressed via 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) for molecular ion validation .

Advanced Research Questions

Q. What mechanistic insights exist for the degradation of this compound under physiological conditions, and how can stability be enhanced?

- Methodology : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). Monitor degradation via HPLC-MS to identify hydrolytic byproducts (e.g., furfuryl alcohol, acetic acid).

- Stabilization : Introduce steric hindrance (e.g., methyl groups on the furan ring) or use encapsulation in cyclodextrins to slow hydrolysis .

Q. How does this compound interact with biological macromolecules, and what computational models support these findings?

- Methodology :

Experimental : Use fluorescence quenching assays with bovine serum albumin (BSA) to measure binding constants.

Computational : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding sites on enzymes like cytochrome P450.

- Key findings : The furan ring may engage in π-π stacking with aromatic residues, while the acetate group forms hydrogen bonds with active-site lysines .

Q. What advanced analytical strategies resolve contradictory data in metabolic pathway studies of this compound?

- Methodology : Combine LC-MS/MS with isotopically labeled analogs (e.g., -acetate) to trace metabolic fate in vitro. Use tandem mass spectrometry to differentiate isobaric metabolites (e.g., sulfated vs. glucuronidated forms).

- Case study : GC-MS analysis of ethyl acetate extracts can detect metabolites like 2-chloro-6-(furan-2-ylmethoxy)-4-(trichloromethyl)pyridine, resolving ambiguities in oxidation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.